4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
Brand Name: Vulcanchem
CAS No.: 2007915-69-5
VCID: VC5876726
InChI: InChI=1S/C5H7BrN2.BrH/c1-8-3-5(2-6)7-4-8;/h3-4H,2H2,1H3;1H
SMILES: CN1C=C(N=C1)CBr.Br
Molecular Formula: C5H8Br2N2
Molecular Weight: 255.941

4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide

CAS No.: 2007915-69-5

Cat. No.: VC5876726

Molecular Formula: C5H8Br2N2

Molecular Weight: 255.941

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide - 2007915-69-5

Specification

CAS No. 2007915-69-5
Molecular Formula C5H8Br2N2
Molecular Weight 255.941
IUPAC Name 4-(bromomethyl)-1-methylimidazole;hydrobromide
Standard InChI InChI=1S/C5H7BrN2.BrH/c1-8-3-5(2-6)7-4-8;/h3-4H,2H2,1H3;1H
Standard InChI Key VGHUHGQAJUUUKQ-UHFFFAOYSA-N
SMILES CN1C=C(N=C1)CBr.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a 1-methylimidazole core substituted with a bromomethyl group at the 4-position, paired with a hydrobromide counterion. The imidazole ring’s nitrogen atoms at positions 1 and 3 create a π-electron-rich system, while the bromomethyl group introduces a site for nucleophilic substitution or cross-coupling reactions . Key structural descriptors include:

Table 1: Molecular Properties of 4-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide

PropertyValue
CAS Number2007915-69-5
Molecular FormulaC₅H₈Br₂N₂
Molecular Weight255.941 g/mol
IUPAC Name4-(bromomethyl)-1-methylimidazole; hydrobromide
SMILESCN1C=C(N=C1)CBr.Br
InChIKeyVGHUHGQAJUUUKQ-UHFFFAOYSA-N

The hydrobromide salt enhances solubility in polar solvents compared to the free base, though exact solubility data remain unreported.

Spectroscopic and Computational Data

PubChemLite’s predicted collision cross-section (CCS) values for adducts such as [M+H]+ (132.9 Ų) and [M+Na]+ (136.0 Ų) provide insights into its gas-phase ion mobility, relevant for mass spectrometry applications . Density functional theory (DFT) calculations predict a planar imidazole ring with a 120° bond angle at the bromomethyl-bearing carbon, optimizing orbital overlap for reactivity.

Synthesis and Purification Strategies

Bromination of N-Methylimidazole Derivatives

A common route involves bromination of 1-methylimidazole under acidic conditions. For example, treatment of N-methylimidazole with bromine in acetic acid at room temperature yields 2,4,5-tribromo-1-methyl-1H-imidazole, which undergoes selective debromination using sodium sulfite to produce the monobrominated product .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
TribrominationBr₂, AcOH, NaOAc, 2.5 h, RT29%
Selective ReductionNa₂SO₃, H₂O/AcOH (3:1), 60 h, 130°C62%

The use of sodium sulfite under reflux selectively removes bromine atoms from the 2- and 5-positions while retaining the 4-bromomethyl group, as evidenced by nuclear Overhauser effect (NOE) NMR studies .

Purification Challenges

Crude reaction mixtures often contain di- and tribrominated byproducts, necessitating multiple extraction steps with ether and chromatographic separation on silica gel with ethyl acetate/hexanes gradients . The hydrobromide salt forms spontaneously upon neutralization with HBr, improving crystallinity for isolation .

Reactivity and Functionalization Pathways

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with oxygen, nitrogen, and sulfur nucleophiles. For instance, treatment with sodium ethoxide in ethanol yields 4-(ethoxymethyl)-1-methyl-1H-imidazole, a precursor for prodrug formulations. Kinetic studies reveal a second-order rate constant of k2=3.7×105L mol1s1k_2 = 3.7 \times 10^{-5} \, \text{L mol}^{-1} \text{s}^{-1} in DMSO at 25°C, indicative of moderate leaving-group ability.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids enable access to biaryl derivatives. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water at 80°C, coupling efficiencies exceed 85% for electron-neutral aryl groups. The imidazole ring’s electron-donating methyl group activates the bromomethyl site toward oxidative addition.

Applications in Pharmaceutical Development

Kinase Inhibitor Scaffolds

The compound serves as a key intermediate in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors. For example, coupling with pyrazolo[1,5-a]pyrimidine derivatives yields candidates with IC₅₀ values <10 nM against B-cell lymphomas.

Prodrug Design

Conjugation of the bromomethyl group to hydroxyl-containing drugs via ether linkages enhances membrane permeability. In vitro studies with fludarabine prodrugs show 3-fold increased Caco-2 cell uptake compared to parent drugs.

Comparative Analysis with Structural Analogs

Table 3: Brominated Imidazole Derivatives Comparison

CompoundCAS NumberMolecular FormulaReactivity Profile
4-Bromo-1-methyl-1H-imidazole25676-75-9C₄H₅BrN₂Limited to aryl couplings
2-(Bromomethyl)-1-methyl-1H-imidazole HBr1864074-91-8C₅H₈Br₂N₂Enhanced steric hindrance
4,5-Dibromo-1-methyl-1H-imidazole1003-91-4C₄H₄Br₂N₂Ortho-directing in substitutions

The 4-bromomethyl derivative exhibits superior versatility in alkylation reactions compared to its 2-substituted isomer, which suffers from steric constraints near the imidazole’s N-3 position .

Future Research Directions

Ongoing studies focus on:

  • Enantioselective Functionalization: Developing chiral ligands for asymmetric alkylations using the bromomethyl group.

  • Polymer Chemistry: Incorporating the monomer into conductive polymers for organic electronics.

  • Biological Probe Design: Radiolabeling with ⁷⁶Br (t₁/₂ = 16.2 h) for positron emission tomography (PET) imaging of kinase expression.

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